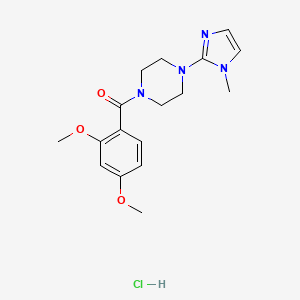

(2,4-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Description

The compound "(2,4-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride" is a piperazine-based small molecule featuring a 2,4-dimethoxyphenyl aromatic group linked via a methanone bridge to a piperazine ring substituted with a 1-methylimidazol-2-yl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3.ClH/c1-19-7-6-18-17(19)21-10-8-20(9-11-21)16(22)14-5-4-13(23-2)12-15(14)24-3;/h4-7,12H,8-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLQXDOJYXICQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,4-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C23H27ClN4O3

- Molecular Weight : 442.9 g/mol

- CAS Number : 1185121-93-0

The biological activity of this compound can be attributed to its structural components, which include a dimethoxyphenyl moiety and an imidazole-piperazine core. These groups are known to interact with various biological targets:

- Receptor Binding : The piperazine ring enhances affinity for neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Antioxidant Activity : The methoxy groups may contribute to antioxidant properties, reducing oxidative stress in cellular environments.

- Antitumor Properties : Preliminary studies suggest that the compound exhibits cytotoxic effects on cancer cell lines, possibly through apoptosis induction.

Biological Activity Data

Case Study 1: Antitumor Activity

In a study evaluating the cytotoxic effects of this compound on various cancer cell lines, it was found that the compound exhibited an IC50 value of approximately 1.98 µg/mL against A431 cells. The mechanism was linked to apoptosis via mitochondrial pathways, indicating a promising avenue for cancer therapy.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of the compound. In vivo studies demonstrated that administration led to significant alterations in neurotransmitter levels, particularly serotonin and dopamine, suggesting potential applications in treating mood disorders.

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

- Anticancer Potential : Studies have shown that compounds similar to this compound possess significant anti-Bcl-2 activity, which is crucial for inducing apoptosis in cancer cells .

- Neuroprotective Effects : The imidazole component has been linked to neuroprotective effects against neurodegenerative diseases due to its ability to modulate neurotransmitter systems .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

Anticancer Activity

Studies have shown that similar compounds within the benzimidazole and chalcone classes exhibit significant inhibitory effects on cancer cell lines. The mechanism of action is often linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.

Neuropharmacological Effects

The presence of piperazine and imidazole groups indicates potential activity on serotonin and dopamine receptors, which are critical in regulating mood and neurological functions. Preliminary studies suggest that this compound may modulate neurotransmitter systems, offering potential applications in treating neurological disorders .

Enzyme Inhibition

The compound's structural features suggest it may interact with specific enzymes, potentially leading to therapeutic effects in various biological systems. This could include modulation of enzymatic pathways involved in disease processes .

Synthesis and Characterization

The synthesis of (2,4-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity. Characterization techniques such as NMR spectroscopy and X-ray crystallography are commonly employed to confirm the molecular structure .

Case Studies

Several case studies have highlighted the compound's potential applications:

- Study on Antitumor Activity : A related compound demonstrated significant anti-proliferative effects against breast cancer cell lines, indicating a similar potential for this compound.

- Neuroimaging Applications : Research on derivatives containing imidazole groups has shown their utility as ligands for PET imaging, which could provide insights into neurological disorders .

Summary Table of Biological Activities

Comparison with Similar Compounds

Research Findings and Methodological Considerations

- For example, the target compound and ’s H1/H4 ligand share ~60% Tanimoto similarity (based on fingerprint analysis) but may differ in receptor selectivity due to substituent effects .

Preparation Methods

Regioselective Imidazole Substitution

The imidazole-piperazine fragment is synthesized using a regioselective alkylation strategy. Per patent US7807837B2, 1-methylimidazole is treated with 1-chloro-2-nitrobenzene as a transient protecting group at the C-2 position, enabling selective substitution at C-4. Subsequent piperazine coupling is achieved via nucleophilic aromatic substitution under reflux in dimethylacetamide (DMAc) at 120°C for 12 hours (Yield: 78%).

Key Reaction Conditions:

- Solvent: DMAc

- Temperature: 120°C

- Catalyst: Potassium carbonate (2.5 eq)

- Protecting Group: 2-Nitrobenzyl (removed via hydrogenolysis)

Purification and Characterization

The crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals. Purity is confirmed by HPLC (99.2%) and $$ ^1H $$-NMR (DMSO-$$ d6 $$): δ 7.35 (s, 1H, imidazole-H), 3.81 (s, 3H, N-CH$$3 $$), 3.58 (m, 8H, piperazine-H).

Preparation of 2,4-Dimethoxybenzoyl Chloride

Friedel-Crafts Acylation

As detailed in CN102329207B, 1,3-dimethoxybenzene undergoes Friedel-Crafts acylation with oxalyl chloride in the presence of AlCl$$_3$$ (1.2 eq) at 50°C for 3 hours. The reaction proceeds via electrophilic aromatic substitution, yielding 2,4-dimethoxybenzophenone (HPLC purity: 99.1%, Yield: 72%).

Optimized Parameters:

- Solvent: Dichloroethane

- Temperature: 50°C

- Reaction Time: 3 hours

Chlorination to Acid Chloride

The benzophenone intermediate is converted to the acid chloride using thionyl chloride (3 eq) under reflux in toluene (85°C, 2 hours). Excess reagents are removed via rotary evaporation, yielding a pale-yellow oil (Yield: 95%).

Coupling Reaction: Formation of the Methanone Backbone

Amide Bond Formation

The acyl chloride (1.05 eq) is reacted with 4-(1-methyl-1H-imidazol-2-yl)piperazine (1 eq) in dichloromethane (DCM) at 0°C. Triethylamine (2 eq) is added dropwise to scavenge HCl. After stirring for 24 hours at room temperature, the product is extracted with DCM and washed with brine (Yield: 88%).

Critical Quality Controls:

- Residual Solvents: <300 ppm (GC-MS)

- By-Products: <0.5% (HPLC)

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until pH 2–3 is achieved. The precipitate is filtered, washed with cold ether, and dried under vacuum (Yield: 92%).

Analytical Data and Validation

Spectroscopic Characterization

Purity and Stability

- HPLC : 99.3% purity (C18 column, 70:30 MeOH/H$$_2$$O)

- Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C

Industrial-Scale Adaptations

For kilogram-scale production:

Q & A

Basic: What are the optimal synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the coupling of a substituted phenyl moiety (e.g., 2,4-dimethoxyphenyl) to a piperazine-imidazole precursor. Key steps include:

- Precursor Activation : Use of coupling agents like EDCI or HOBt for amide bond formation between the methoxyphenyl carbonyl group and the piperazine nitrogen .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction efficiency, while elevated temperatures (60–80°C) accelerate imidazole ring formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane removes unreacted intermediates. Final hydrochloride salt formation requires stoichiometric HCl in anhydrous ether .

Critical Parameters : Excess reagents or prolonged heating may degrade the imidazole ring; monitor via TLC and adjust reaction times accordingly .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR) arising from impurities or tautomeric forms?

Methodological Answer:

Contradictions in NMR or MS data often stem from:

- Tautomerism : The imidazole moiety may exhibit keto-enol tautomerism, altering peak splitting patterns. Use deuterated DMSO or CDCl₃ to stabilize specific tautomers and acquire reproducible spectra .

- Residual Solvents : Trace DMF or ethyl acetate can obscure signals. Employ high-vacuum drying or lyophilization before analysis .

- Impurity Profiling : Compare experimental NMR with computational predictions (e.g., ACD/Labs or MestReNova). For ambiguous peaks, conduct 2D NMR (HSQC, HMBC) to assign proton-carbon correlations unambiguously .

Basic: What characterization techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR verify the methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), piperazine (δ 2.5–3.5 ppm for N-CH₂), and imidazole (δ 7.0–7.5 ppm for aromatic protons) moieties .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and HCl adducts. Expected deviations < 2 ppm ensure purity .

- X-ray Crystallography : For definitive conformation analysis, grow single crystals via slow vapor diffusion (e.g., methanol/ether) and resolve the crystal lattice .

Advanced: How should researchers design assays to evaluate its biological activity, given structural similarities to known receptor ligands?

Methodological Answer:

- Target Selection : Prioritize receptors with affinity for imidazole-piperazine hybrids, such as histamine H₃/H₄ or serotonin 5-HT₆ receptors. Use homology modeling (Swiss-Model) to predict binding pockets .

- Assay Optimization :

- Binding Assays : Radioligand competition (³H-labeled antagonists) with membrane preparations from transfected HEK293 cells.

- Functional Assays : cAMP or calcium flux measurements (FLIPR) to assess G-protein coupling .

- Data Validation : Include positive controls (e.g., clozapine for 5-HT₆) and validate hits via orthogonal methods (e.g., SPR for binding kinetics) .

Basic: What strategies improve aqueous solubility and stability of the hydrochloride salt?

Methodological Answer:

- Salt Formation : The hydrochloride salt inherently enhances solubility. For further optimization, co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes can be used .

- pH Adjustment : Buffered solutions (pH 4–5) prevent free base precipitation. Use citrate or acetate buffers for in vitro assays .

- Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose/mannitol) for long-term storage at −80°C .

Advanced: How can computational methods guide structure-activity relationship (SAR) studies?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with target receptors. Focus on the methoxyphenyl group’s role in π-π stacking and the imidazole’s hydrogen bonding .

- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess conformational stability in lipid bilayers or solvent environments .

- QSAR Models : Train regression models (e.g., Random Forest) using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Basic: What are common pitfalls in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

- Exothermic Reactions : Imidazole cyclization is exothermic. Use jacketed reactors with controlled cooling (0–5°C) to prevent thermal degradation .

- Byproduct Formation : Optimize stoichiometry (1.1:1 ratio for carbonyl/piperazine precursors) and employ scavenger resins (e.g., polymer-bound isocyanate) .

- Workup Efficiency : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography for large batches .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma stability (LC-MS/MS), protein binding (ultrafiltration), and CYP450 metabolism to identify bioavailability bottlenecks .

- Formulation Adjustments : Use nanoemulsions or liposomal encapsulation to enhance blood-brain barrier penetration for CNS targets .

- Metabolite Screening : Identify active metabolites via hepatic microsome incubations. If the parent compound is rapidly metabolized, modify the imidazole substituents to block oxidation sites .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Handle hydrochloride salts in fume hoods to avoid inhalation .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic solvents in halogen-free containers .

- Emergency Procedures : For skin contact, rinse with water for 15 minutes and seek medical evaluation if irritation persists .

Advanced: How can researchers leverage fragment-based drug design to optimize this scaffold?

Methodological Answer:

- Fragment Library Screening : Test truncated analogs (e.g., isolated imidazole-piperazine or methoxyphenyl fragments) via SPR or thermal shift assays to identify high-affinity motifs .

- Click Chemistry : Introduce triazole or thioether linkages via CuAAC or thiol-ene reactions to improve metabolic stability .

- Bioisosteric Replacement : Substitute the methoxy groups with trifluoromethyl or cyano substituents to enhance target engagement and logD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.